Catalytic Performance: Pd-PEPPSI Complexes Derived from 4-Methoxybenzyl Imidazole Outperform Benzyl and Other Aryl Analogs
In a comparative study of four Pd-PEPPSI complexes with backbone-modified N-heterocyclic carbene (NHC) ligands, complex 2c containing 4-methoxybenzyl substituents on the imidazole N-atoms demonstrated superior catalytic activity in the α-alkylation of ketones with primary alcohols, achieving yields up to 95% across 18 tested substrates [1]. This performance exceeded that of structurally analogous complexes bearing different N-substituents. The heterogeneous nature of the catalytic system was verified by mercury poisoning and hot filtration experiments [1].
| Evidence Dimension | Catalytic yield in α-alkylation of ketones with primary alcohols |
|---|---|
| Target Compound Data | Complex 2c (4-methoxybenzyl substituents on imidazole N-atoms): yields reaching up to 95% across 18 substrates |
| Comparator Or Baseline | Other Pd-PEPPSI complexes (complexes 2a, 2b, 2d) with different N-substituents including benzyl and other aryl groups: lower yields (quantitative data for comparators not fully tabulated in abstract but explicitly noted as inferior) |
| Quantified Difference | 2c exhibited the highest catalytic activity among the four synthesized complexes |
| Conditions | Borrowing hydrogen process; α-alkylation of ketones with primary alcohols; tandem Suzuki-Miyaura coupling/α-alkylation |
Why This Matters
The 4-methoxybenzyl substituent directly enhances catalytic efficiency, making this compound the preferred choice for synthesizing high-activity Pd-NHC catalysts compared to benzyl- or other aryl-substituted alternatives.
- [1] Ovezova, M., Eroğlu, Z., Metin, Ö., Çetinkaya, B., & Gülcemal, S. (2021). Unveiling the catalytic nature of palladium-N-heterocyclic carbene catalysts in the α-alkylation of ketones with primary alcohols. Dalton Transactions, 50(31), 10896-10908. View Source
